EP 171

Description

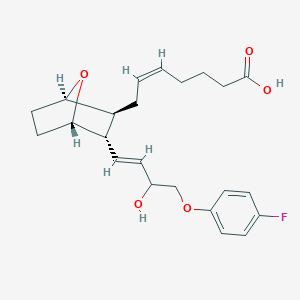

Structure

3D Structure

Properties

IUPAC Name |

(Z)-7-[(1R,2S,3S,4S)-3-[(E)-4-(4-fluorophenoxy)-3-hydroxybut-1-enyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29FO5/c24-16-7-10-18(11-8-16)28-15-17(25)9-12-20-19(21-13-14-22(20)29-21)5-3-1-2-4-6-23(26)27/h1,3,7-12,17,19-22,25H,2,4-6,13-15H2,(H,26,27)/b3-1-,12-9+/t17?,19-,20-,21+,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEUSDRLWFSRHSX-NDMNASGOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(C(C1O2)CC=CCCCC(=O)O)C=CC(COC3=CC=C(C=C3)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]2[C@H]([C@@H]([C@@H]1O2)C/C=C\CCCC(=O)O)/C=C/C(COC3=CC=C(C=C3)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29FO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115825-93-9 | |

| Record name | EP 171 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115825939 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

The Core Mechanism of Action of EP 171: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism of action of EP 171, a potent and highly specific synthetic compound. The information presented herein is synthesized from foundational pharmacological studies to support further research and development efforts.

Overview of this compound

This compound is a synthetic prostaglandin (B15479496) H2 analogue characterized by the replacement of the four-carbon omega-terminus with a p-fluorophenoxy group. This structural modification confers exceptionally high agonist potency at thromboxane (B8750289) A2 (TP) receptors. Its actions are notable for a slow onset and an even slower reversal upon washout or receptor blockade.

Molecular Target and Affinity

The primary molecular target of this compound is the thromboxane A2 (TP) receptor . It acts as a potent agonist, mimicking the effects of the endogenous ligand, thromboxane A2.

Binding Affinity

Competitive binding assays using a radioiodinated PTA2 derivative ([125I]-PTA-OH) on intact human platelets have been performed to determine the binding affinity of this compound for TP receptors. The results are summarized in the table below.

| Parameter | Value | Cell Type | Notes |

| IC50 | 2.9 nM | Human Platelets | Correlated well with aggregating potency.[1] |

| Ki (estimated) | ~1 nM | Human Platelets | Takes into account the racemic nature of this compound and ligand depletion.[1] |

Pharmacological Activity and Potency

This compound exhibits potent agonist activity on various smooth muscle preparations and is a powerful activator of human blood platelets. Its potency is significantly higher than that of the commonly used TP receptor agonist, U-46619.

In Vitro Agonist Potency

The following table summarizes the EC50 values of this compound on different isolated smooth muscle tissues, demonstrating its high potency.

| Preparation | EC50 (pM) | Relative Potency vs. U-46619 |

| Various Isolated Smooth Muscles | 45 - 138 | 33 - 167 times more potent |

| Human Blood Platelets | Not explicitly defined by EC50, but ~90 times more potent in inducing aggregation. | ~90 times more potent |

Data compiled from Jones et al., 1989.[1]

Receptor Specificity

Comparative studies have shown that this compound possesses a higher specificity for the TP receptor over other prostanoid receptors, such as the EP1 and FP receptors, when compared to other TP receptor agonists like STA2 and U-46619.[1]

Signaling Pathway

As a TP receptor agonist, this compound is presumed to activate the canonical G-protein coupled receptor (GPCR) signaling pathway associated with TP receptors. Upon binding, this compound induces a conformational change in the receptor, leading to the activation of G proteins, primarily Gq/11. This initiates a downstream signaling cascade involving phospholipase C (PLC), which in turn leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers are responsible for increasing intracellular calcium concentrations and activating protein kinase C (PKC), respectively, culminating in cellular responses such as smooth muscle contraction and platelet aggregation.

Kinetic Profile

A distinguishing characteristic of this compound is its slow onset and offset of action. For instance, on the guinea-pig trachea, the time required for 50% reversal of this compound-induced contractions during washout was approximately 3 hours.[1] This slow kinetic profile is an important consideration in experimental design and potential therapeutic applications.

Experimental Protocols

The foundational understanding of this compound's mechanism of action is derived from a series of key in vitro experiments.

Isolated Smooth Muscle Contraction Assays

-

Objective: To determine the agonist potency and efficacy of this compound on various smooth muscle tissues.

-

Tissues: Guinea-pig trachea, pig pulmonary artery, guinea-pig fundus, and dog iris sphincter.

-

Methodology:

-

Tissues are dissected and mounted in organ baths containing appropriate physiological salt solution, maintained at a constant temperature and aerated.

-

Isometric tension is recorded using force-displacement transducers.

-

Cumulative concentration-response curves are generated for this compound and a reference agonist (e.g., U-46619).

-

EC50 values and maximal responses are calculated from these curves.

-

For antagonist studies, tissues are pre-incubated with a TP receptor antagonist (e.g., EP 092) before generating the agonist concentration-response curve to determine the pA2 value.[1]

-

Platelet Aggregation Studies

-

Objective: To assess the effect of this compound on human platelet activation.

-

Preparation: Platelet-rich plasma (PRP) is prepared from fresh human blood.

-

Methodology:

-

PRP is placed in an aggregometer, and baseline light transmission is established.

-

This compound is added at various concentrations, and the change in light transmission, which corresponds to platelet aggregation, is recorded over time.

-

The potency of this compound is compared to that of a standard agonist like U-46619. Both shape change (at lower concentrations, e.g., 0.1 nM) and aggregation (at higher concentrations, e.g., 1 nM) are observed.[1]

-

Radioligand Binding Assays

-

Objective: To determine the binding affinity of this compound for the TP receptor.

-

Preparation: Intact human platelets are used as the source of TP receptors.

-

Methodology:

-

A constant concentration of a radiolabeled TP receptor ligand (e.g., [125I]-PTA-OH) is incubated with the platelet preparation.

-

Increasing concentrations of unlabeled this compound are added to compete for binding with the radioligand.

-

After incubation, bound and free radioligand are separated by filtration.

-

The amount of bound radioactivity is measured, and the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined.

-

The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.

-

Conclusion

This compound is a highly potent and specific thromboxane A2 receptor agonist. Its mechanism of action involves direct binding to and activation of TP receptors, leading to the initiation of the canonical Gq/11-PLC-IP3/DAG signaling cascade. This results in characteristic physiological responses, including smooth muscle contraction and platelet aggregation. The slow onset and offset of its action are key features that differentiate it from other TP receptor agonists. The detailed experimental protocols outlined provide a basis for the continued investigation and utilization of this compound as a valuable pharmacological tool for studying the roles of TP receptors in health and disease.

References

EP 171: A Potent Thromboxane A2-Mimetic for Research and Drug Development

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

EP 171 is a synthetic, high-affinity thromboxane (B8750289) A2 (TXA2) mimetic that serves as a powerful tool for investigating the physiological and pathological roles of the thromboxane A2 receptor (TP receptor). Its high potency and specificity make it an invaluable pharmacological probe for studying platelet aggregation, smooth muscle contraction, and the intricate signaling pathways governed by the TP receptor. This technical guide provides a comprehensive overview of this compound, including its pharmacological properties, the signaling cascades it activates, and detailed experimental protocols for its application in key in vitro assays.

Introduction to this compound

This compound is a structurally distinct prostanoid analogue designed to selectively and potently activate the TP receptor. It is a derivative of 9,11-endoxy-10a-homo prostaglandin (B15479496) H2, where the four-carbon omega-terminus is replaced by a p-fluorophenoxy group. This modification results in a compound with exceptionally high agonist potency at TP receptors, significantly exceeding that of the commonly used TXA2 mimetic, U-46619.[1] The high affinity and slow dissociation of this compound from the TP receptor contribute to its prolonged and potent biological effects.[1]

Thromboxane A2 Receptor Signaling Pathways

The TP receptor is a member of the G-protein coupled receptor (GPCR) superfamily. Upon activation by an agonist such as this compound, the TP receptor can couple to at least two major G-protein families: Gq and G12/13. This dual coupling initiates distinct downstream signaling cascades that mediate the diverse cellular responses to TXA2.

Gq-Mediated Signaling Pathway

The coupling of the activated TP receptor to Gq proteins leads to the activation of phospholipase C (PLC).[2] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[3] The elevated intracellular Ca2+ concentration, in conjunction with DAG, activates protein kinase C (PKC), which phosphorylates various downstream targets, ultimately leading to cellular responses such as platelet granule secretion and smooth muscle contraction.[4][5]

Caption: Gq-mediated signaling pathway of the TP receptor.

G12/13-Mediated Signaling Pathway

In addition to Gq, the TP receptor can couple to G12/13 proteins.[6] Activation of G12/13 leads to the stimulation of the small GTPase, RhoA, through the action of Rho guanine (B1146940) nucleotide exchange factors (RhoGEFs) such as PDZ-RhoGEF and LARG.[7] Activated RhoA (RhoA-GTP) then stimulates its downstream effector, Rho-associated coiled-coil containing protein kinase (ROCK).[8] ROCK, in turn, phosphorylates and inhibits myosin light chain phosphatase (MLCP), leading to an increase in phosphorylated myosin light chains and subsequent Ca2+-sensitization of the contractile machinery.[8] This pathway is crucial for the sustained contraction of smooth muscle and for platelet shape change.

Caption: G12/13-mediated signaling pathway of the TP receptor.

Quantitative Data Presentation

The following tables summarize the pharmacological data for this compound in comparison to other commonly used thromboxane A2 mimetics.

Table 1: Potency of Thromboxane A2 Mimetics in Platelet Aggregation

| Compound | Species | EC50 (nM) | Reference |

| This compound | Human | ~1 | [9] |

| U-46619 | Human | ~372 - 1310 | [10][11] |

| STA2 | Rabbit | - | [12] |

Table 2: Binding Affinity of Thromboxane A2 Mimetics to TP Receptors

| Compound | Preparation | Radioligand | IC50 (nM) | Ki (nM) | Reference |

| This compound | Intact Human Platelets | [125I]-PTA-OH | 2.9 | ~1 | [9] |

| U-46619 | Washed Human Platelets | [3H]-U-46619 | - | 108 (Kd) | [13] |

| I-BOP | HEK-293 cells (human TPα) | - | - | 0.2 (agonist for assay) | [14] |

Table 3: Potency of Thromboxane A2 Mimetics in Smooth Muscle Contraction

| Compound | Tissue | EC50 (pM) | Reference |

| This compound | Guinea-pig trachea | 45 - 138 | [9] |

| This compound | Pig pulmonary artery | - | [9] |

| U-46619 | Rat Aortic Rings | 28,000 |

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the activity of this compound.

Platelet Aggregation Assay (Light Transmission Aggregometry)

This protocol describes the measurement of platelet aggregation in platelet-rich plasma (PRP) induced by this compound using a light transmission aggregometer.

Caption: Workflow for Platelet Aggregation Assay.

Methodology:

-

Blood Collection: Draw whole blood from healthy, drug-free donors into tubes containing 3.2% sodium citrate (B86180) (9:1 blood to citrate ratio).[15]

-

PRP Preparation: Centrifuge the citrated whole blood at 150-200 x g for 15-20 minutes at room temperature to obtain platelet-rich plasma (PRP).[15]

-

PPP Preparation: Centrifuge the remaining blood at a higher speed (e.g., 1500 x g) for 15 minutes to obtain platelet-poor plasma (PPP).[15]

-

Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP.

-

Aggregometer Calibration: Calibrate the light transmission aggregometer by setting 0% transmission with PRP and 100% transmission with PPP.[15]

-

Aggregation Measurement:

-

Pipette an aliquot of the adjusted PRP into a cuvette with a magnetic stir bar and place it in the aggregometer at 37°C.

-

After a stable baseline is established, add a small volume of this compound solution to achieve the desired final concentration (e.g., 0.1 nM to 10 nM).

-

Record the change in light transmission for at least 5 minutes.

-

-

Data Analysis: The percentage of aggregation is calculated from the change in light transmission. Construct a dose-response curve to determine the EC50 value for this compound.

Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of this compound for the TP receptor on intact human platelets using a radiolabeled antagonist, such as [125I]-PTA-OH.[9]

Caption: Workflow for Radioligand Binding Assay.

Methodology:

-

Preparation of Washed Platelets: Prepare washed platelets from PRP by centrifugation and resuspension in a suitable buffer (e.g., Tyrode's buffer).

-

Incubation: In reaction tubes, combine:

-

A fixed concentration of the radiolabeled antagonist (e.g., [125I]-PTA-OH).

-

Increasing concentrations of unlabeled this compound.

-

Washed platelets.

-

-

Equilibration: Incubate the mixture at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[16]

-

Separation of Bound and Free Ligand: Rapidly separate the bound radioligand from the free radioligand by vacuum filtration through glass fiber filters.[16]

-

Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Radioactivity Measurement: Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis: Plot the percentage of specific binding against the concentration of this compound. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.[16]

Isolated Smooth Muscle Contraction Assay

This protocol describes the measurement of the contractile response of an isolated smooth muscle preparation, such as guinea-pig trachea, to this compound.

Caption: Workflow for Isolated Smooth Muscle Contraction Assay.

Methodology:

-

Tissue Preparation: Humanely euthanize a guinea pig and dissect the trachea.[17] Cut the trachea into rings of approximately 2-3 mm in width.[18]

-

Mounting: Suspend the tracheal rings in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.[18]

-

Equilibration: Allow the tissues to equilibrate for at least 60 minutes under a resting tension of 1 gram, washing the tissues every 15 minutes.[17]

-

Contraction Measurement:

-

After equilibration, record the baseline tension.

-

Add cumulative concentrations of this compound to the organ bath, allowing the response to stabilize at each concentration.

-

Record the isometric contractions using a force-displacement transducer.

-

-

Data Analysis: Express the contractile responses as a percentage of the maximum contraction induced by a standard agonist (e.g., carbachol). Plot the concentration-response curve for this compound and determine its EC50 value.

Conclusion

This compound stands out as a highly potent and specific thromboxane A2-mimetic. Its robust activity in inducing platelet aggregation and smooth muscle contraction, coupled with its high affinity for the TP receptor, makes it an exceptional tool for elucidating the complex signaling mechanisms of the thromboxane A2 system. The detailed protocols provided in this guide offer a solid foundation for researchers to effectively utilize this compound in their investigations, paving the way for a deeper understanding of thromboembolic and inflammatory diseases and the development of novel therapeutic interventions.

References

- 1. academic.oup.com [academic.oup.com]

- 2. researchgate.net [researchgate.net]

- 3. Gq Signaling Pathway Mnemonic for USMLE [pixorize.com]

- 4. researchgate.net [researchgate.net]

- 5. PathWhiz [smpdb.ca]

- 6. opendata.uni-halle.de [opendata.uni-halle.de]

- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 8. researchgate.net [researchgate.net]

- 9. This compound: a high affinity thromboxane A2-mimetic, the actions of which are slowly reversed by receptor blockade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Receptor-mediated effects of a PGH2 analogue (U 46619) on human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Desensitization of platelet thromboxane A2/prostaglandin H2 receptors by the mimetic U46619 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effects of thromboxane A2 agonist STA2 on rapidly adapting pulmonary stretch receptors in vagotomized rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Characterization of U46619 binding in unactivated, intact human platelets and determination of binding site affinities of four TXA2/PGH2 receptor antagonists (13-APA, BM 13.177, ONO 3708 and SQ 29,548) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Potent, Long-Acting Cyclopentane-1,3-Dione Thromboxane (A2)-Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. giffordbioscience.com [giffordbioscience.com]

- 17. Frontiers | A Guinea Pig Model of Airway Smooth Muscle Hyperreactivity Induced by Chronic Allergic Lung Inflammation: Contribution of Epithelium and Oxidative Stress [frontiersin.org]

- 18. mdpi.com [mdpi.com]

Chemical structure and properties of EP 171.

For Researchers, Scientists, and Drug Development Professionals

Abstract

EP 171 is a potent and highly selective synthetic agonist of the thromboxane (B8750289) A2 (TP) receptor. Its chemical structure, a modification of prostaglandin (B15479496) H2, confers significant biological activity, primarily related to platelet activation and smooth muscle contraction. This document provides an in-depth overview of the chemical structure, physicochemical properties, and known biological activities of this compound. It includes a summary of its potency, details of the signaling pathways it activates, and generalized experimental protocols for assessing its effects. This guide is intended to serve as a comprehensive resource for researchers and professionals involved in the fields of pharmacology, drug discovery, and cardiovascular research.

Chemical Structure and Physicochemical Properties

This compound is a synthetic prostanoid, structurally analogous to prostaglandin H2. The key modification in its structure is the replacement of the four-carbon omega-terminus with a p-fluorophenoxy group. This alteration is crucial for its high potency at TP receptors.

Chemical Structure:

(Note: This is a simplified 2D representation. For the full 3D structure, please refer to dedicated chemical databases.)

Table 1: Chemical and Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C22H27FO5 | GPCRdb |

| Molecular Weight | 404.45 g/mol | GPCRdb |

| SMILES | O=C(O)CCC/C=C\C[C@H]1[C@@H]2CC--INVALID-LINK--[C@@H]1/C=C/--INVALID-LINK--COc1ccc(F)cc1 | GPCRdb |

| InChIKey | JEUSDRLWFSRHSX-XUEDOEMRSA-N | GPCRdb |

| Hydrogen Bond Acceptors | 5 | GPCRdb |

| Hydrogen Bond Donors | 2 | GPCRdb |

| Rotatable Bonds | 11 | GPCRdb |

Biological Activity and Potency

This compound is characterized by its high agonist potency at TP receptors, making it a valuable tool for studying the physiological and pathological roles of the thromboxane A2 pathway.

TP Receptor Agonism

This compound is a potent activator of human platelets and induces smooth muscle contraction in various tissues. Its actions are mediated through the activation of TP receptors.

Table 2: Potency of this compound in Biological Assays

| Assay | Preparation | Parameter | Value | Reference |

| Smooth Muscle Contraction | Guinea-pig trachea | EC50 | 45 pM | Not explicitly stated, but inferred from potency comparison |

| Smooth Muscle Contraction | Pig pulmonary artery | EC50 | 138 pM | Not explicitly stated, but inferred from potency comparison |

| Platelet Aggregation | Human platelets | EC50 | ~1 nM | Not explicitly stated, but inferred from potency comparison |

| TP Receptor Binding | Intact human platelets | IC50 | 2.9 nM | Not explicitly stated, but inferred from potency comparison |

Note: The EC50 values for smooth muscle contraction are ranges derived from the statement that this compound was 33-167 times more potent than U-46619, which has known EC50 values in the nanomolar range.

Signaling Pathway

Activation of the TP receptor by this compound initiates a cascade of intracellular signaling events, primarily through the coupling to Gq and G13 proteins. This leads to the activation of phospholipase C (PLC) and RhoGEF, respectively.

Unveiling EP 171: A Potent and Specific Thromboxane A2 Mimetic

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of EP 171, a high-affinity thromboxane (B8750289) A2 (TXA2) mimetic. This compound has demonstrated exceptional potency and specificity as a thromboxane A2 receptor (TP-receptor) agonist, making it a valuable tool for research into the physiological and pathophysiological roles of the TXA2 pathway. This document details the quantitative biological data, experimental protocols for its evaluation, and the key signaling pathways it modulates.

Discovery and Synthesis

This compound was developed through the strategic chemical modification of a prostaglandin (B15479496) H2 analog. The core discovery involved the replacement of the four-carbon omega-terminus of 9,11-endoxy-10a-homo prostaglandin H2 with a p-fluorophenoxy group.[1] This structural alteration resulted in a compound with remarkably high agonist potency at TP-receptors. While a detailed, step-by-step synthesis protocol is not publicly available, the key synthetic transformation is described as this targeted substitution.

Quantitative Biological Data

The biological activity of this compound has been quantified in several key assays, demonstrating its high potency and specificity. The following tables summarize the available quantitative data for easy comparison.

Table 1: Potency of this compound in Isolated Smooth Muscle Preparations [1]

| Preparation | EC50 (pM) |

| Various (6 preparations) | 45 - 138 |

Table 2: Comparative Potency and Receptor Binding Affinity [1]

| Parameter | This compound | U-46619 (Reference Agonist) |

| TP-Receptor Agonist Potency Ratio (vs. U-46619) | ||

| Isolated Smooth Muscle | 33 - 167 times more potent | 1 |

| Human Platelet Activation | ~90 times more potent | 1 |

| Receptor Binding (Human Platelets) | ||

| IC50 (nM) | 2.9 | Not Reported |

| Receptor Antagonism (Pig Pulmonary Artery) | ||

| pA2 (with EP 092) | 8.09 | 8.15 |

Table 3: Platelet Activation Thresholds for this compound [1]

| Response | Threshold Concentration (nM) |

| Shape Change | 0.1 |

| Aggregation | 1 |

Mechanism of Action and Signaling Pathway

This compound exerts its effects by acting as a potent agonist at the thromboxane A2 receptor (TP-receptor), a G protein-coupled receptor (GPCR). Upon binding of this compound, the TP-receptor undergoes a conformational change, leading to the activation of associated heterotrimeric G proteins, primarily Gq and G13.

-

Gq Pathway: Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The elevation of intracellular Ca2+ is a key event in smooth muscle contraction and platelet activation.

-

G13 Pathway: Activation of G13 stimulates the Rho family of small GTPases, leading to the activation of Rho-associated kinase (ROCK). ROCK promotes the phosphorylation of myosin light chain phosphatase, inhibiting its activity and thereby sensitizing the contractile apparatus to Ca2+, leading to enhanced smooth muscle contraction.

The following diagram illustrates the signaling pathway activated by this compound at the TP-receptor.

Caption: Signaling pathway of the this compound compound via the TP-receptor.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the biological activity of this compound.

Isolated Smooth Muscle Contraction Assay

This assay is used to determine the potency of this compound in inducing smooth muscle contraction.

1. Tissue Preparation:

- Various smooth muscle tissues (e.g., guinea-pig trachea, pig pulmonary artery) are dissected and placed in ice-cold Krebs-Henseleit solution.

- The tissues are cut into strips or rings and mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.

2. Isometric Tension Recording:

- The tissue preparations are connected to isometric force transducers to record changes in tension.

- An optimal resting tension is applied, and the tissues are allowed to equilibrate for at least 60 minutes.

3. Cumulative Concentration-Response Curve Generation:

- This compound is added to the organ baths in a cumulative manner, with each subsequent concentration added only after the response to the previous concentration has reached a plateau.

- The increase in tension is recorded for each concentration.

4. Data Analysis:

- The contractile responses are expressed as a percentage of the maximum response to a standard agonist (e.g., KCl).

- Concentration-response curves are plotted, and the EC50 value (the concentration that produces 50% of the maximal response) is calculated using non-linear regression analysis.

Platelet Aggregation Assay (Light Transmission Aggregometry)

This assay measures the ability of this compound to induce platelet aggregation.

1. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

- Whole blood is collected from healthy human donors into tubes containing an anticoagulant (e.g., sodium citrate).

- PRP is obtained by centrifuging the whole blood at a low speed (e.g., 200 x g) for 15 minutes.

- The remaining blood is centrifuged at a high speed (e.g., 2000 x g) for 10 minutes to obtain PPP.

2. Aggregometer Setup:

- A light transmission aggregometer is calibrated with PPP set to 100% light transmission and PRP set to 0% light transmission.

3. Aggregation Measurement:

- A sample of PRP is placed in a cuvette with a magnetic stir bar and warmed to 37°C.

- A baseline of light transmission is recorded.

- A specific concentration of this compound is added to the PRP, and the change in light transmission is recorded over time. An increase in light transmission indicates platelet aggregation.

4. Data Analysis:

- The maximum percentage of aggregation is determined for each concentration of this compound.

- Dose-response curves can be generated to determine the EC50 for platelet aggregation.

Radioligand Binding Assay

This assay is used to determine the binding affinity of this compound to the TP-receptor.

1. Membrane Preparation:

- Platelets are isolated from whole blood and lysed to prepare a crude membrane fraction containing the TP-receptors.

- The protein concentration of the membrane preparation is determined.

2. Binding Reaction:

- A fixed concentration of a radiolabeled TP-receptor antagonist (e.g., [3H]-SQ 29,548) is incubated with the platelet membranes in a binding buffer.

- Increasing concentrations of unlabeled this compound are added to compete with the radioligand for binding to the TP-receptors.

3. Separation of Bound and Free Radioligand:

- The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

- The filters are washed to remove any unbound radioligand.

4. Quantification of Radioactivity:

- The amount of radioactivity trapped on the filters is measured using a scintillation counter.

5. Data Analysis:

- A competition binding curve is generated by plotting the percentage of specific binding of the radioligand against the concentration of this compound.

- The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined from the curve. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Experimental Workflow Diagram

The following diagram illustrates the workflow for a typical platelet aggregation experiment.

Caption: Workflow for a platelet aggregation assay.

References

EP 171: A Technical Overview of its Thromboxane A₂-Receptor Agonist Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thromboxane (B8750289) A₂ (TXA₂) receptor (TP-receptor) agonist activity of the compound EP 171. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the pharmacology and signaling mechanisms of potent TP-receptor agonists. This document summarizes key quantitative data, details relevant experimental methodologies, and illustrates the associated signaling pathways and experimental workflows.

Core Quantitative Data

This compound is a high-affinity and potent TP-receptor agonist.[1][2] Its activity has been characterized in various in vitro systems, demonstrating significantly greater potency compared to the commonly used TXA₂ mimetic, U-46619.[1][2] The following table summarizes the key quantitative data reported for this compound.

| Preparation | Parameter | Value | Comparator (U-46619) | Reference |

| Six Isolated Smooth Muscle Preparations | EC₅₀ | 45 - 138 pM | 33 - 167 times less potent | [1][2] |

| Human Blood Platelets | Relative Potency | ~90 times more potent | - | [2] |

| Pig Pulmonary Artery | pA₂ (with antagonist EP 092) | 8.09 | 8.15 | [1] |

Signaling Pathway of TP-Receptor Activation by this compound

The thromboxane receptor (TP) is a member of the G-protein coupled receptor (GPCR) superfamily.[3] Upon binding of an agonist such as this compound, the receptor undergoes a conformational change, leading to the activation of intracellular signaling cascades. The primary signaling pathway involves the coupling of the TP receptor to G proteins of the Gq family, specifically Gαq and Gα11.

Activation of Gαq/11 stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺).[3] The resulting increase in cytosolic Ca²⁺, along with the activation of protein kinase C (PKC) by DAG, leads to a variety of cellular responses, including platelet aggregation, vasoconstriction, and smooth muscle contraction.[4][3]

Caption: TP-Receptor signaling pathway initiated by this compound.

Experimental Protocols

The following sections outline the general methodologies for key experiments used to characterize the TP-receptor agonist activity of this compound.

Isolated Smooth Muscle Contraction Assays

Objective: To determine the potency (EC₅₀) and efficacy of this compound in inducing smooth muscle contraction.

Methodology:

-

Tissue Preparation: Various smooth muscle tissues, such as guinea-pig trachea or pig pulmonary artery, are dissected and mounted in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with a gas mixture (e.g., 95% O₂, 5% CO₂).

-

Transducer Setup: The tissues are connected to isometric force transducers to record changes in muscle tension.

-

Equilibration: Tissues are allowed to equilibrate under a resting tension for a specified period.

-

Cumulative Concentration-Response Curve: Increasing concentrations of this compound are added to the organ bath in a cumulative manner. The contractile response is recorded after each addition until a maximal response is achieved.

-

Data Analysis: The contractile responses are expressed as a percentage of the maximal response, and the EC₅₀ value is calculated by fitting the concentration-response data to a sigmoidal curve.

Human Platelet Aggregation Assays

Objective: To evaluate the ability of this compound to induce platelet aggregation.

Methodology:

-

Platelet-Rich Plasma (PRP) Preparation: Whole blood is collected from healthy human donors into an anticoagulant (e.g., sodium citrate). PRP is obtained by centrifugation at a low speed.

-

Platelet Count Adjustment: The platelet count in the PRP is adjusted to a standardized concentration.

-

Aggregometry: Platelet aggregation is monitored using an aggregometer, which measures changes in light transmission through the PRP suspension as platelets aggregate.

-

Agonist Addition: A baseline light transmission is established, after which this compound is added to the PRP at various concentrations.

-

Data Analysis: The extent of platelet aggregation is quantified as the maximum change in light transmission. The concentration of this compound required to induce a half-maximal response (EC₅₀) can be determined. The onset of platelet shape change and aggregation can also be observed.[2]

Receptor Antagonism Studies

Objective: To confirm that the effects of this compound are mediated by the TP-receptor.

Methodology:

-

Experimental Setup: Isolated tissue preparations or platelet aggregation assays are set up as described above.

-

Antagonist Pre-incubation: Tissues or platelets are pre-incubated with a selective TP-receptor antagonist, such as EP 092, for a defined period.[1]

-

Agonist Challenge: A concentration-response curve for this compound is generated in the presence of the antagonist.

-

Data Analysis: The Schild plot analysis is used to determine the pA₂ value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold rightward shift in the agonist's concentration-response curve. A linear Schild plot with a slope of unity is indicative of competitive antagonism at a single receptor population.

Experimental Workflow for TP-Receptor Agonist Evaluation

The following diagram illustrates a typical workflow for the preclinical evaluation of a novel TP-receptor agonist like this compound.

References

- 1. This compound: a high affinity thromboxane A2-mimetic, the actions of which are slowly reversed by receptor blockade - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: a high affinity thromboxane A2-mimetic, the actions of which are slowly reversed by receptor blockade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cell signalling through thromboxane A2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thromboxane and the thromboxane receptor in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Profile of EP 171: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

EP 171 is a potent and highly specific synthetic agonist of the thromboxane (B8750289) A2 (TP) receptor. Structurally, it is a derivative of 9,11-endoxy-10a-homo prostaglandin (B15479496) H2, where the four-carbon omega-terminus has been replaced with a p-fluorophenoxy group. This modification confers very high agonist potency at TP-receptors.[1] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, in vitro and in vivo effects, and detailed experimental methodologies relevant to its study.

Mechanism of Action & Signaling Pathway

This compound exerts its biological effects by binding to and activating the thromboxane A2 (TP) receptor, a G-protein-coupled receptor (GPCR). There are two main isoforms of the TP receptor, TPα and TPβ, which arise from alternative splicing of the same gene. Upon agonist binding, the TP receptor couples to at least two primary G protein families: Gq and G13.

-

Gq Pathway: Activation of Gq stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+). The subsequent increase in cytosolic Ca2+ is a key trigger for various cellular responses, including smooth muscle contraction and platelet activation. DAG, in concert with elevated Ca2+, activates protein kinase C (PKC), which phosphorylates numerous downstream targets, further contributing to the cellular response.

-

G13 Pathway: Coupling of the activated TP receptor to G13 leads to the activation of Rho guanine (B1146940) nucleotide exchange factors (RhoGEFs). RhoGEFs, in turn, activate the small GTPase RhoA. Activated RhoA stimulates Rho-associated kinase (ROCK), which phosphorylates and inhibits myosin light chain phosphatase (MLCP). The inhibition of MLCP results in a net increase in the phosphorylation of the myosin light chain, leading to sensitization of the contractile apparatus to Ca2+ and promoting smooth muscle contraction.

The following diagram illustrates the signaling pathway activated by this compound upon binding to the TP receptor.

Caption: Signaling pathway of this compound via the thromboxane A2 (TP) receptor.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound from in vitro studies.

Table 1: In Vitro Potency of this compound in Isolated Smooth Muscle Preparations

| Preparation | EC50 (pM) | Relative Potency (vs. U-46619) |

| Various (6 preparations) | 45 - 138 | 33 - 167 times more potent |

Data from Jones et al., 1989.[1]

Table 2: In Vitro Effects of this compound on Human Platelets

| Parameter | Concentration (nM) | Relative Potency (vs. U-46619) |

| Shape Change | 0.1 | ~90 times more potent |

| Aggregation | 1.0 | ~90 times more potent |

Data from Jones et al., 1989.[1]

Table 3: Binding Affinity of this compound at the Human Platelet TP Receptor

| Parameter | Value (nM) |

| IC50 | 2.9 |

| Estimated Ki | ~1.0 |

Competition binding assay against [125I]-PTA-OH. The Ki is estimated considering the racemic nature of this compound and ligand depletion. Data from Jones et al., 1989.[1]

Table 4: Antagonist Activity against this compound

| Antagonist | Preparation | pA2 |

| EP 092 | Pig Pulmonary Artery | 8.09 |

pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. Data from Jones et al., 1989.

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of this compound are provided below as representative protocols.

Isolated Smooth Muscle Contraction Assay

This protocol outlines a general method for assessing the contractile response of isolated vascular smooth muscle to a TP receptor agonist like this compound.

1. Tissue Preparation:

-

Euthanize the animal (e.g., rat, guinea pig) via an approved method.

-

Dissect the desired artery (e.g., thoracic aorta, caudal artery) and place it in cold, oxygenated Krebs-Henseleit buffer (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1).

-

Carefully remove adherent connective and adipose tissue. For some preparations, the endothelium may be removed by gently rubbing the intimal surface with a wooden stick or forceps.

-

Cut the artery into rings or helical strips of appropriate dimensions (e.g., 2-4 mm wide).

2. Organ Bath Setup:

-

Mount the tissue strips in organ baths containing Krebs-Henseleit buffer, maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.

-

Attach one end of the tissue to a fixed hook and the other end to an isometric force transducer connected to a data acquisition system.

-

Apply an optimal resting tension (determined from length-tension relationship experiments, typically 1-2 g for rat aorta) and allow the tissue to equilibrate for 60-90 minutes, with buffer changes every 15-20 minutes.

3. Experimental Procedure:

-

After equilibration, contract the tissues with a depolarizing solution (e.g., 60 mM KCl) to assess tissue viability. Wash the tissues and allow them to return to baseline.

-

Construct a cumulative concentration-response curve for this compound. Add the agonist in a stepwise manner, increasing the concentration only after the response to the previous concentration has stabilized.

-

For antagonist studies, incubate the tissues with the antagonist (e.g., EP 092) for a predetermined period (e.g., 30-60 minutes) before constructing the agonist concentration-response curve.

4. Data Analysis:

-

Express the contractile responses as a percentage of the maximal contraction induced by KCl or the agonist's own maximum.

-

Plot the concentration-response data and fit to a sigmoidal dose-response curve to determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximal response).

-

For antagonist studies, calculate the pA2 value using a Schild plot.

Caption: Experimental workflow for the isolated smooth muscle contraction assay.

Human Platelet Aggregation Assay

This protocol describes a general method for measuring platelet aggregation in response to a TP receptor agonist using light transmission aggregometry (LTA).

1. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

-

Collect whole blood from healthy, consenting donors (who have not taken anti-platelet medication for at least 10 days) into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

-

Centrifuge the whole blood at a low speed (e.g., 150-200 x g) for 15-20 minutes at room temperature to obtain PRP.

-

Carefully transfer the supernatant (PRP) to a new tube.

-

Centrifuge the remaining blood at a high speed (e.g., 1500-2000 x g) for 15 minutes to obtain PPP. The PPP is used to set the 100% transmission baseline in the aggregometer.

2. Platelet Aggregation Measurement:

-

Pre-warm the aggregometer to 37°C.

-

Pipette a defined volume of PRP (e.g., 450 µL) into a cuvette with a small magnetic stir bar.

-

Place the cuvette in the heating block of the aggregometer and allow it to equilibrate for a few minutes.

-

Calibrate the aggregometer by setting the light transmission of the PRP sample to 0% and the PPP sample to 100%.

-

Add the agonist (this compound) at the desired final concentration to the PRP sample.

-

Record the change in light transmission over time (typically 5-10 minutes) as the platelets aggregate. Increased light transmission corresponds to increased aggregation.

3. Data Analysis:

-

The primary endpoint is the maximal percentage of aggregation.

-

Dose-response curves can be generated by testing a range of agonist concentrations.

-

For platelet shape change, a transient decrease in light transmission is observed prior to aggregation.

Caption: Experimental workflow for the human platelet aggregation assay.

Radioligand Binding Assay

This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity of this compound for the TP receptor, for instance on human platelet membranes.

1. Membrane Preparation:

-

Prepare PRP as described in the platelet aggregation assay.

-

Pellet the platelets by centrifugation (e.g., 1000 x g for 15 minutes).

-

Wash the platelet pellet with a suitable buffer (e.g., Tyrode's buffer).

-

Resuspend the platelets in a hypotonic lysis buffer (e.g., 5 mM Tris-HCl, 1 mM EDTA, pH 7.4) and homogenize.

-

Centrifuge the homogenate at high speed (e.g., 30,000 x g for 20 minutes at 4°C) to pellet the membranes.

-

Wash the membrane pellet and resuspend in the binding assay buffer.

-

Determine the protein concentration of the membrane preparation (e.g., using a BCA or Bradford assay).

2. Binding Assay:

-

Set up assay tubes containing:

-

A fixed concentration of the radioligand (e.g., [125I]-PTA-OH).

-

Increasing concentrations of the unlabeled competitor ligand (this compound).

-

A fixed amount of the platelet membrane preparation.

-

Binding buffer to the final assay volume.

-

-

For determining total binding, omit the competitor ligand.

-

For determining non-specific binding, add a high concentration of a known TP receptor ligand (e.g., U-46619 or unlabeled this compound).

-

Incubate the tubes at a specific temperature (e.g., 30°C) for a duration sufficient to reach equilibrium.

3. Separation of Bound and Free Ligand:

-

Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/C), which trap the membranes with bound radioligand.

-

Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

4. Quantification and Data Analysis:

-

Measure the radioactivity retained on the filters using a gamma counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding as a function of the log concentration of the competitor (this compound).

-

Fit the data to a one-site competition model to determine the IC50 (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibition constant (Ki) from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Caption: Experimental workflow for the radioligand binding assay.

Conclusion

This compound is a valuable pharmacological tool for investigating the roles of the thromboxane A2 receptor in various physiological and pathophysiological processes. Its high potency and specificity make it a robust agonist for in vitro studies of smooth muscle function, platelet biology, and TP receptor signaling. The experimental protocols provided in this guide offer a foundation for the further characterization of this compound and other TP receptor ligands.

References

An In-depth Technical Guide to the Binding Affinity and Kinetics of EP 171 at the Thromboxane A2 Receptor

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the binding characteristics of EP 171, a potent synthetic agonist, at the thromboxane (B8750289) A2 (TP) receptor. While the query "this compound receptor" is a misnomer, this compound is a high-affinity ligand for the TP receptor, a G-protein coupled receptor pivotal in thrombosis and vasoconstriction. This document details the binding affinity and kinetics of this compound and other relevant ligands for the TP receptor, outlines the experimental protocols for these measurements, and illustrates the associated signaling pathways. All quantitative data are presented in structured tables for comparative analysis, and key processes are visualized using diagrams to facilitate a deeper understanding for researchers in pharmacology and drug development.

Introduction to the Thromboxane A2 (TP) Receptor

The thromboxane A2 (TP) receptor is a member of the G-protein coupled receptor (GPCR) superfamily and is the primary receptor for the prostanoid thromboxane A2 (TXA2).[1] TXA2 is a highly unstable but potent signaling molecule derived from arachidonic acid, playing a crucial role in hemostasis and vascular tone.[2] The TP receptor is expressed in various tissues, including platelets, vascular smooth muscle cells, endothelial cells, lungs, and kidneys.[2] In humans, two isoforms of the TP receptor, TPα and TPβ, exist due to alternative splicing of the TBXA2R gene.[2] These isoforms are identical for the first 328 amino acids but differ in their C-terminal tails, which can lead to differential G-protein coupling and signaling pathways.[3] The activation of TP receptors is implicated in a range of physiological and pathophysiological processes, including platelet aggregation, vasoconstriction, inflammation, and the progression of cardiovascular diseases and certain cancers.[2]

This compound: A High-Affinity TP Receptor Agonist

This compound is a synthetic thromboxane A2-mimetic characterized by its very high agonist potency at TP receptors.[4] It is structurally a p-fluorophenoxy derivative of a prostaglandin (B15479496) H2 analog.[4] Due to its high affinity and potency, this compound serves as a valuable tool for studying the pharmacology of the TP receptor.

Binding Affinity of Ligands to the Thromboxane A2 (TP) Receptor

The binding affinity of a ligand to its receptor is a measure of the strength of the binding interaction and is a critical parameter in drug development. It is typically quantified by the equilibrium dissociation constant (Kd), the inhibitory constant (Ki), or the half-maximal inhibitory concentration (IC50). The following tables summarize the binding affinities of this compound and other key ligands for the TP receptor.

Table 1: Binding Affinity of Agonists at the Human Thromboxane A2 (TP) Receptor

| Agonist | Receptor Source | Assay Type | Parameter | Value (nM) | Reference |

| This compound | Human Platelets | Competition Binding ([125I]-PTA-OH) | IC50 | 2.9 | [4] |

| This compound | Human Platelets | Competition Binding | Ki (estimated) | ~1 | [4] |

| U-46619 | Human Platelets | Competition Binding ([3H]-picotamide) | Ki | 19 | [1][5] |

| Prostaglandin H2 (PGH2) | Washed Human Platelets | Competition Binding ([125I]-PTA-OH) | Kd | 43 | [6] |

| Thromboxane A2 (TXA2) | Washed Human Platelets | Competition Binding ([125I]-PTA-OH) | Kd | 125 | [6] |

Table 2: Binding Affinity of Antagonists at the Human Thromboxane A2 (TP) Receptor

| Antagonist | Receptor Source | Assay Type | Parameter | Value (nM) | Reference |

| Picotamide | Human Platelets | Saturation Binding ([3H]-picotamide) | KD | 325 | [1][5] |

| ONO-11120 | Human Platelets | Competition Binding ([3H]-picotamide) | Ki | 28 | [1][5] |

| [125I]-PTA-OH | Washed Human Platelets | Saturation Binding | Kd | 21 ± 5 | [7] |

Binding Kinetics of Ligands to the Thromboxane A2 (TP) Receptor

Binding kinetics describe the rates at which a ligand associates (kon) and dissociates (koff) from its receptor. These parameters provide a more dynamic understanding of the drug-receptor interaction than affinity alone and can be crucial for predicting the duration of action of a drug.

Kinetics of this compound

Comparative Kinetics of Other TP Receptor Ligands

For comparative purposes, the binding kinetics of other ligands at the TP receptor have been characterized. For example, a study of the antagonist [125I]PTA-OH on washed human platelets reported the following kinetic constants:[7]

-

Association rate constant (kon): 6.6 x 106 M-1 min-1

-

Dissociation rate constant (koff): 1.82 x 10-1 min-1

-

Kinetically determined Kd (koff/kon): 27 nM

Furthermore, studies with the antagonist GR32191 have suggested the existence of two distinct binding sites on human platelets: one that is rapidly dissociating and another to which binding is essentially irreversible, highlighting the complexity of ligand interactions with the TP receptor.[8]

Experimental Protocols

The determination of binding affinity and kinetics relies on robust experimental methodologies. The radioligand binding assay is the gold standard for these measurements.

Radioligand Competition Binding Assay for TP Receptor

This protocol is a representative example for determining the inhibitory constant (Ki) of a test compound like this compound at the TP receptor.

Objective: To determine the binding affinity of an unlabeled test compound by measuring its ability to compete with a radiolabeled ligand for binding to the TP receptor.

Materials:

-

Receptor Source: Membrane preparations from cells expressing the human TP receptor (e.g., HEK293 cells) or washed human platelets.

-

Radioligand: A suitable radiolabeled TP receptor ligand, such as [125I]-PTA-OH or [3H]-U46619, at a concentration at or below its Kd.

-

Test Compound: Unlabeled this compound or other compounds of interest at a range of concentrations.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Glass Fiber Filters: (e.g., Whatman GF/C), pre-soaked in 0.3% polyethyleneimine (PEI).

-

Scintillation Cocktail.

-

Filtration apparatus and Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells or tissues in cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and re-centrifuge. The final pellet is resuspended in assay buffer. Determine the protein concentration of the membrane preparation.[9]

-

Assay Setup: In a 96-well plate, add the following in order:

-

Assay Buffer

-

Membrane preparation (typically 50-100 µg of protein)

-

A range of concentrations of the unlabeled test compound (e.g., this compound).

-

A fixed concentration of the radioligand (e.g., [125I]-PTA-OH).

-

-

Incubation: Incubate the plate at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[10]

-

Filtration: Rapidly terminate the reaction by filtering the contents of each well through the pre-soaked glass fiber filters under vacuum. This separates the receptor-bound radioligand from the free radioligand.[10]

-

Washing: Immediately wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.[10]

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[10]

-

Data Analysis:

-

Total Binding: Radioactivity in the absence of any competing unlabeled ligand.

-

Non-specific Binding: Radioactivity in the presence of a saturating concentration of an unlabeled TP receptor ligand.

-

Specific Binding: Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve and determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Experimental Workflow Diagram

Caption: Workflow for a radioligand competition binding assay.

Thromboxane A2 (TP) Receptor Signaling Pathways

Upon agonist binding, the TP receptor undergoes a conformational change that facilitates its interaction with intracellular heterotrimeric G-proteins. The TP receptor primarily couples to two main G-protein families: Gq/11 and G12/13.[3]

-

Gq/11 Pathway: Activation of Gq/11 leads to the stimulation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored Ca2+ into the cytoplasm. The increase in intracellular Ca2+ and the activation of protein kinase C (PKC) by DAG trigger a cascade of downstream events, including platelet shape change, degranulation, and aggregation, as well as smooth muscle contraction.[3]

-

G12/13 Pathway: Coupling to G12/13 activates the small GTPase Rho through Rho guanine (B1146940) nucleotide exchange factors (RhoGEFs). Activated Rho stimulates Rho-associated kinase (ROCK), which in turn phosphorylates and inhibits myosin light chain phosphatase. This leads to an increase in myosin light chain phosphorylation, resulting in enhanced smooth muscle contraction and platelet shape change.[3]

Signaling Pathway Diagram

Caption: TP receptor signaling pathways activated by an agonist.

Conclusion

This compound is a valuable pharmacological tool for investigating the thromboxane A2 receptor due to its high affinity and potent agonist activity. Its characteristic slow binding kinetics contribute to its prolonged physiological effects. Understanding the binding affinity, kinetics, and signaling pathways of ligands like this compound at the TP receptor is essential for the rational design and development of novel therapeutics targeting cardiovascular and thrombotic diseases. The experimental protocols and data presented in this guide provide a foundational resource for researchers in this field.

References

- 1. Binding kinetics and antiplatelet activities of picotamide, a thromboxane A2 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Physiology, Thromboxane A2 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound: a high affinity thromboxane A2-mimetic, the actions of which are slowly reversed by receptor blockade - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Binding kinetics and antiplatelet activities of picotamide, a thromboxane A2 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The affinities of prostaglandin H2 and thromboxane A2 for their receptor are similar in washed human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Binding of a thromboxane A2/prostaglandin H2 receptor antagonist to washed human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The response to thromboxane A2 analogues in human platelets. Discrimination of two binding sites linked to distinct effector systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. benchchem.com [benchchem.com]

The Role of EP 171 in Platelet Activation Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

EP 171 is a highly potent and specific synthetic thromboxane (B8750289) A2 (TXA2) mimetic that acts as a high-affinity agonist at the thromboxane A2 receptor (TP receptor) on human platelets. Its potent pro-aggregatory effects, significantly greater than other TXA2 analogs like U-46619, make it a critical tool for studying platelet activation pathways and a benchmark for the development of novel antiplatelet therapies. This technical guide provides an in-depth overview of this compound's mechanism of action, its role in platelet signaling cascades, and detailed experimental protocols for its characterization. All quantitative data are summarized for comparative analysis, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams.

Introduction to this compound and Platelet Activation

Platelet activation is a crucial physiological process for hemostasis, but its dysregulation can lead to pathological thrombosis, a primary cause of cardiovascular diseases such as myocardial infarction and stroke. Thromboxane A2 (TXA2) is a potent, endogenously produced lipid mediator that plays a central role in amplifying platelet activation and aggregation.[1] this compound, a synthetic analog of the prostaglandin (B15479496) endoperoxide PGH2, is a powerful tool for investigating the TXA2-mediated signaling pathway due to its high potency and specificity for the TP receptor.[2]

Mechanism of Action of this compound

This compound exerts its effects by binding to and activating the TP receptor, a G-protein coupled receptor (GPCR) on the surface of platelets.[2] The TP receptor is primarily coupled to two families of heterotrimeric G proteins: Gq and G12/13.[3][4]

Gq-Mediated Pathway

Activation of the Gq alpha subunit by the this compound-bound TP receptor leads to the stimulation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the dense tubular system (the platelet's equivalent of the endoplasmic reticulum), triggering the release of stored calcium (Ca2+) into the cytoplasm. The resulting increase in intracellular calcium concentration is a critical event that initiates platelet shape change and granule secretion.

G12/13-Mediated Pathway

Simultaneously, the activation of G12/13 proteins initiates a separate signaling cascade that is primarily responsible for the dramatic change in platelet morphology. The G12/13 alpha subunits activate the small GTPase RhoA. Activated RhoA then stimulates Rho-associated kinase (ROCK), which phosphorylates and inactivates myosin light chain phosphatase, leading to an increase in myosin light chain phosphorylation. This process promotes the assembly of actin-myosin filaments, driving the transformation of the platelet from its resting discoid shape to an activated, spherical form with filopodia and lamellipodia, a process known as shape change.[5][6]

Quantitative Data on this compound's Effects

The following tables summarize the key quantitative data regarding the potency and efficacy of this compound in activating human platelets, with comparisons to the commonly used TXA2 mimetic, U-46619.

Table 1: Potency of this compound in Human Platelets

| Parameter | This compound | U-46619 | Reference |

| Platelet Shape Change (EC50) | ~0.1 nM | - | [2] |

| Platelet Aggregation (EC50) | ~1 nM | ~90 nM | [2] |

| TP Receptor Binding (IC50) | 2.9 nM | - | [2] |

| TP Receptor Binding (Ki) | ~1 nM | - | [2] |

Table 2: Relative Potency of this compound compared to U-46619

| Parameter | Relative Potency (this compound vs. U-46619) | Reference |

| Platelet Activation | ~90 times more potent | [2] |

| TP-Receptor Agonist (isolated smooth muscle) | 33-167 times more potent | [2] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of this compound on platelet function.

Platelet Aggregation Assay (Light Transmission Aggregometry)

This assay measures the extent of platelet aggregation in response to an agonist by detecting changes in light transmission through a platelet suspension.

-

Materials:

-

Freshly drawn human whole blood anticoagulated with 3.2% sodium citrate.

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

-

This compound stock solution (in appropriate solvent, e.g., ethanol (B145695) or DMSO).

-

Saline or appropriate buffer.

-

Light Transmission Aggregometer.

-

Cuvettes with stir bars.

-

-

Procedure:

-

Preparation of PRP and PPP: Centrifuge whole blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP. To obtain PPP, centrifuge the remaining blood at 1500-2000 x g for 15 minutes.

-

Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using autologous PPP.

-

Aggregometer Setup: Set the aggregometer to 37°C. Calibrate the instrument by setting 0% light transmission with PRP and 100% light transmission with PPP.

-

Assay:

-

Pipette a known volume of adjusted PRP into a cuvette with a stir bar.

-

Place the cuvette in the heating block of the aggregometer and allow it to equilibrate for at least 2 minutes with stirring (e.g., 900-1200 rpm).

-

Add a specific concentration of this compound to the PRP.

-

Record the change in light transmission for a defined period (e.g., 5-10 minutes).

-

-

Data Analysis: Determine the maximal percentage of aggregation from the aggregation curve. For dose-response curves, repeat the assay with a range of this compound concentrations.

-

Radioligand Binding Assay (Competition Binding)

This assay is used to determine the binding affinity (Ki) of this compound for the TP receptor by measuring its ability to compete with a radiolabeled ligand.

-

Materials:

-

Intact human platelets or platelet membranes.

-

Radiolabeled TP receptor antagonist (e.g., [¹²⁵I]-PTA-OH).

-

This compound stock solution.

-

Binding buffer (e.g., Tris-HCl buffer with MgCl₂).

-

Glass fiber filters.

-

Filtration manifold.

-

Scintillation counter and scintillation fluid.

-

-

Procedure:

-

Incubation: In a microcentrifuge tube, combine the platelet preparation, a fixed concentration of the radioligand, and varying concentrations of unlabeled this compound in the binding buffer.

-

Equilibration: Incubate the mixture at a specific temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters using a vacuum manifold. The filters will trap the platelets/membranes with the bound radioligand.

-

Washing: Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Radioactivity Measurement: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the this compound concentration. The IC50 (the concentration of this compound that inhibits 50% of the specific radioligand binding) can be determined from this curve. The Ki value can then be calculated using the Cheng-Prusoff equation.[2]

-

Intracellular Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration in response to this compound stimulation using a fluorescent calcium indicator.

-

Materials:

-

Washed human platelets.

-

Fluorescent calcium indicator dye (e.g., Fura-2 AM).

-

This compound stock solution.

-

Tyrode's buffer or other suitable physiological buffer.

-

Fluorometer or fluorescence microscope equipped for ratiometric imaging.

-

-

Procedure:

-

Platelet Preparation and Dye Loading:

-

Prepare washed platelets from PRP.

-

Incubate the washed platelets with Fura-2 AM in the dark at 37°C for 30-60 minutes to allow the dye to enter the cells.

-

Wash the platelets to remove extracellular dye.

-

-

Fluorometric Measurement:

-

Resuspend the Fura-2 loaded platelets in a cuvette containing buffer.

-

Place the cuvette in the fluorometer and record the baseline fluorescence ratio (typically excitation at 340 nm and 380 nm, with emission at ~510 nm).

-

Add a specific concentration of this compound to the cuvette.

-

Continuously record the change in fluorescence ratio over time.

-

-

Data Analysis: The change in the fluorescence ratio is proportional to the change in intracellular calcium concentration. The peak increase in the ratio following stimulation with this compound represents the maximum calcium mobilization.

-

Mandatory Visualizations

Signaling Pathways

Caption: Signaling pathway of this compound in platelet activation.

Experimental Workflow

Caption: General experimental workflow for characterizing this compound.

Conclusion

This compound is an invaluable pharmacological tool for the study of thromboxane A2-mediated platelet activation. Its high potency and specificity for the TP receptor allow for precise investigation of the downstream signaling pathways involving Gq and G12/13, which are central to platelet shape change, granule secretion, and aggregation. The detailed methodologies and quantitative data presented in this guide provide a comprehensive resource for researchers and drug development professionals working to understand and target platelet-driven thrombotic diseases. Further investigation into the nuanced aspects of this compound-induced signaling will continue to advance our knowledge of platelet biology and aid in the development of safer and more effective antiplatelet therapies.

References

- 1. Physiology, Thromboxane A2 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. This compound: a high affinity thromboxane A2-mimetic, the actions of which are slowly reversed by receptor blockade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Gα12 and Gα13: Versatility in Physiology and Pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regulation and Physiological Functions of G12/13-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The platelet shape change: biophysical basis and physiological consequences - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physiological Effects of EP 171

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physiological effects of EP 171, a potent and highly specific thromboxane (B8750289) A2 (TXA2) mimetic. This document details its mechanism of action, quantitative physiological data, and the experimental protocols used to elucidate its effects.

Introduction to this compound

This compound is a synthetic prostanoid and a high-affinity agonist for the thromboxane A2 (TP) receptor.[1] Its chemical structure, a p-fluorophenoxy derivative of a 9,11-endoxy-10a-homo prostaglandin (B15479496) H2 analog, confers exceptional potency and specificity for the TP receptor.[1] As a TXA2 mimetic, this compound potently induces platelet aggregation and smooth muscle contraction, making it a valuable tool for investigating the physiological and pathophysiological roles of the TXA2 signaling pathway. This guide will delve into the key experimental findings that have characterized the pharmacological profile of this compound.

Core Physiological Effects and Quantitative Data

The primary physiological effects of this compound are the induction of platelet aggregation and the contraction of smooth muscle tissues. These actions are mediated through its high-affinity binding to and activation of TP receptors.

Quantitative Data Summary

The following tables summarize the key quantitative data describing the potency and receptor interaction of this compound from various in vitro studies.

Table 1: Potency of this compound in Isolated Smooth Muscle Preparations

| Tissue Preparation | Agonist | EC50 (pM) |

| Guinea-pig trachea | This compound | 45 |

| Pig pulmonary artery | This compound | 138 |

| Various (6 preparations) | This compound | 45 - 138 |

| Various (6 preparations) | U-46619 | - (this compound is 33-167 times more potent) |

Data sourced from Jones et al., 1989.[1]

Table 2: Antagonism of this compound-induced Contraction

| Tissue Preparation | Antagonist | pA2 |

| Pig pulmonary artery | EP 092 | 8.09 (against this compound) |

| Pig pulmonary artery | EP 092 | 8.15 (against U-46619) |

Data sourced from Jones et al., 1989.[1]

Table 3: Effects of this compound on Human Platelets

| Parameter | Agonist | Concentration for Effect | IC50 (nM) |

| Shape Change | This compound | 0.1 nM | - |

| Aggregation | This compound | 1 nM | - |

| TP-Receptor Binding | This compound | - | 2.9 |

Data sourced from Jones et al., 1989.[1]

Signaling Pathway of this compound

This compound, as a TP receptor agonist, activates a well-characterized signaling cascade. The TP receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gq alpha subunit.[2][3][4][5] Activation of Gq leads to the stimulation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[3][4] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm.[3] The resulting increase in intracellular calcium, along with the activation of protein kinase C (PKC) by DAG, orchestrates the cellular responses to this compound, such as platelet aggregation and smooth muscle contraction.[3]

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the physiological effects of this compound.

Isolated Smooth Muscle Contraction Assay

This protocol details the methodology for assessing the contractile response of isolated smooth muscle preparations to this compound.

4.1.1 Materials

-

Isolated tissue (e.g., guinea-pig trachea, pig pulmonary artery)

-

Physiological Salt Solution (PSS), e.g., Krebs-Henseleit buffer (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1)

-

This compound stock solution

-

U-46619 (for comparison)

-

TP receptor antagonist (e.g., EP 092)

-

Organ bath system with isometric force transducers

-

Data acquisition system

-

Gas mixture (95% O2, 5% CO2)

4.1.2 Procedure

-

Dissect the desired smooth muscle tissue and cut it into appropriate preparations (e.g., rings or strips).

-

Mount the tissue preparations in organ baths containing PSS, maintained at 37°C and continuously aerated with the gas mixture.

-